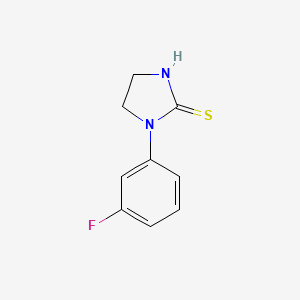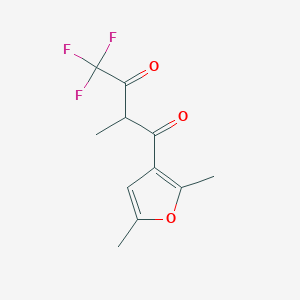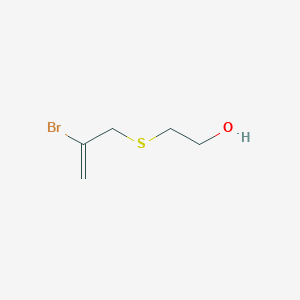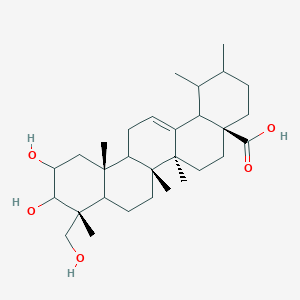
4-(1-Fluorocyclopropyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Fluorocyclopropyl)aniline is an organofluorine compound characterized by the presence of a fluorocyclopropyl group attached to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4-(1-Fluorocyclopropyl)aniline typically involves the introduction of the fluorocyclopropyl group via cross-coupling reactions. One notable method is the Stille cross-coupling reaction, which utilizes a bench-stable (1-fluorocyclopropyl)metalloid reagent. This reaction is amenable to a wide range of aryl and alkenyl halides, allowing for the efficient synthesis of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
化学反应分析
Types of Reactions: 4-(1-Fluorocyclopropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are frequently used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound would yield nitro derivatives, while oxidation could produce quinones.
科学研究应用
4-(1-Fluorocyclopropyl)aniline has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems, including enzyme interactions and metabolic pathways.
作用机制
The mechanism by which 4-(1-Fluorocyclopropyl)aniline exerts its effects is primarily related to its ability to interact with biological targets through its fluorinated moiety. Fluorine atoms can influence the compound’s conformation, pKa, and lipophilicity, thereby modulating its interaction with enzymes, receptors, and other molecular targets. This modulation can lead to changes in the compound’s pharmacokinetic profile and biological activity .
相似化合物的比较
4-Fluoroaniline: An organofluorine compound with a similar structure but lacking the cyclopropyl group.
1-Fluorocyclopropyl derivatives: Compounds that share the fluorocyclopropyl group but differ in the attached functional groups.
Uniqueness: 4-(1-Fluorocyclopropyl)aniline stands out due to the presence of both the fluorocyclopropyl group and the aniline moiety. This combination imparts unique chemical and physical properties, making it a versatile compound for various applications. The fluorocyclopropyl group enhances the compound’s stability and reactivity, while the aniline moiety allows for further functionalization through electrophilic aromatic substitution reactions .
属性
分子式 |
C9H10FN |
|---|---|
分子量 |
151.18 g/mol |
IUPAC 名称 |
4-(1-fluorocyclopropyl)aniline |
InChI |
InChI=1S/C9H10FN/c10-9(5-6-9)7-1-3-8(11)4-2-7/h1-4H,5-6,11H2 |
InChI 键 |
BOAYWIHNODUOSR-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC=C(C=C2)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14011448.png)
![4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B14011454.png)
![[(1S,2S,4R,8S,9R,11S)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B14011460.png)


![6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B14011482.png)



![2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione](/img/structure/B14011499.png)
![N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide](/img/structure/B14011503.png)

![[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride](/img/structure/B14011511.png)

